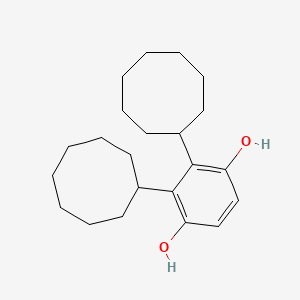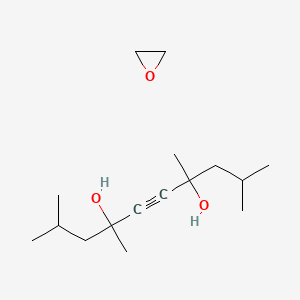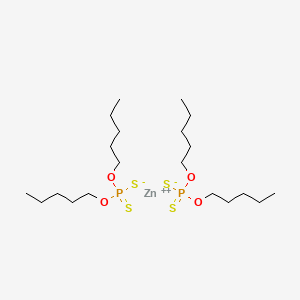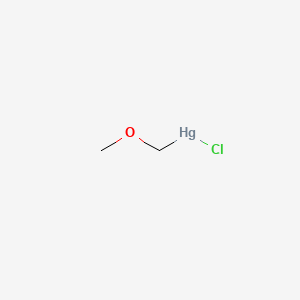
Guanidine, nitro-, mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nitroguanidine nitrate is a compound known for its use in various industrial and scientific applications. It is a colorless, crystalline solid that is highly energetic and is often used in propellants and explosives. Nitroguanidine nitrate is valued for its low sensitivity to shock and friction, making it a safer alternative in explosive formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroguanidine nitrate is typically synthesized through the nitration of guanidine salts. One common method involves the reaction of dicyandiamide with ammonium nitrate to form guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . The reaction can be represented as:
(NH2
Properties
CAS No. |
98205-29-9 |
|---|---|
Molecular Formula |
CH4N4O2.HNO3 CH5N5O5 |
Molecular Weight |
167.08 g/mol |
IUPAC Name |
nitric acid;1-nitroguanidine |
InChI |
InChI=1S/CH4N4O2.HNO3/c2-1(3)4-5(6)7;2-1(3)4/h(H4,2,3,4);(H,2,3,4) |
InChI Key |
WLUMEDALLNAHCC-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N[N+](=O)[O-].[N+](=O)(O)[O-] |
physical_description |
Nitroguanidine nitrate appears as white fiber-like crystals. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




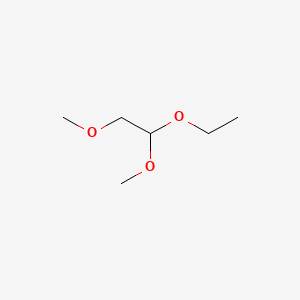


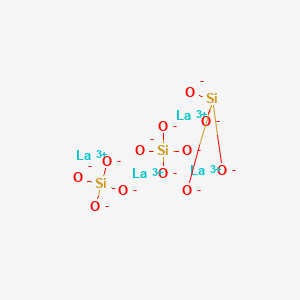


![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
